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Compound of Interest

Compound Name: (Pyridin-2-ylsulfanyl)-acetic acid

Cat. No.: B179913

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics
and a plausible synthetic route for (Pyridin-2-ylsulfanyl)-acetic acid (CAS No. 10002-29-6).
Due to the limited availability of published experimental spectra for this specific compound, this
document presents predicted spectroscopic data alongside expected characteristic values
derived from its structural features. The information is intended to support research, drug
development, and quality control activities.

Chemical Structure and Properties
o |[UPAC Name: (Pyridin-2-ylsulfanyl)acetic acid

e Molecular Formula: C7H7NO2S

e Molecular Weight: 169.20 g/mol

e Structure: lrj(Pyridin-Z-yIsuIfanyl)-acetic acid structure

Predicted and Expected Spectroscopic Data

While experimental spectra are not readily available in public databases, the following tables
summarize the predicted and expected spectroscopic data for (Pyridin-2-ylsulfanyl)-acetic
acid. These predictions are based on established spectroscopic principles and data from
analogous structures.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data is predicted and should be confirmed by experimental analysis.

Table 1: Predicted *H NMR Data (in DMSO-de, 400 MHZz)

Chemical Shift (6,

Multiplicity Number of Protons  Assignment
ppm)
~8.45 d 1H H-6 (Pyridine)
~7.75 t 1H H-4 (Pyridine)
~7.30 d 1H H-3 (Pyridine)
~7.15 t 1H H-5 (Pyridine)
~3.90 s 2H -S-CH2-COOH
~12.90 brs 1H -COOH

Table 2: Predicted 13C NMR Data (in DMSO-ds, 100 MHZz)

Chemical Shift (6, ppm)

Assignment

~171.0 C=0 (Carboxylic Acid)
~158.0 C-2 (Pyridine, C-S)
~150.0 C-6 (Pyridine)

~138.0 C-4 (Pyridine)

~123.0 C-3 (Pyridine)

~121.0 C-5 (Pyridine)

~35.0 -S-CHa-

Infrared (IR) Spectroscopy

Table 3: Expected Characteristic IR Absorption Bands
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Wavenumber . . . .

(cm-?) Intensity Vibration Functional Group
3300-2500 Broad, Strong O-H Stretch Carboxylic Acid
~1710 Strong, Sharp C=0 Stretch Carboxylic Acid
~1600, ~1450 Medium-Strong C=C, C=N Stretch Pyridine Ring
~1300 Medium C-O Stretch Carboxylic Acid
~1250 Medium C-S Stretch Thioether

~950 Broad, Medium O-H Bend Carboxylic Acid

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation

m/z lon Notes

169 [M]*+ Molecular lon

124 [M - COOH]* Loss of the carboxyl group
111 [CsHaNS]*+ Pyridinyl-thio fragment

78 [CsHaN]*+ Pyridine ring fragment

Experimental Protocols
Synthesis of (Pyridin-2-ylsulfanyl)-acetic acid

This protocol describes a plausible synthesis via S-alkylation of 2-mercaptopyridine.
Reaction Scheme:

2-Mercaptopyridine + Chloroacetic acid — (Pyridin-2-ylsulfanyl)-acetic acid
Materials:

e 2-Mercaptopyridine
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Chloroacetic acid

Sodium hydroxide (NaOH)

Deionized water

Hydrochloric acid (HCI), 1 M

Ethanol

Procedure:

In a round-bottom flask, dissolve 2-mercaptopyridine (1 equivalent) and sodium hydroxide (2
equivalents) in deionized water.

In a separate beaker, dissolve chloroacetic acid (1 equivalent) in deionized water.

Slowly add the chloroacetic acid solution to the flask containing the 2-mercaptopyridine
solution while stirring at room temperature.

Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction
progress using Thin Layer Chromatography (TLC).

Upon completion, carefully acidify the reaction mixture to a pH of approximately 4 using 1 M
HCI. This will precipitate the product.

Collect the precipitate by vacuum filtration.

Wash the solid product with cold deionized water, followed by a small amount of cold ethanol
to remove impurities.

Dry the purified (Pyridin-2-ylsulfanyl)-acetic acid product under vacuum.

Spectroscopic Analysis Protocols

1H and 3C NMR Spectroscopy:

Prepare a sample by dissolving 5-10 mg of the dried product in approximately 0.7 mL of a
suitable deuterated solvent (e.g., DMSO-de or CDCl3).
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» Transfer the solution to an NMR tube.

e Acquire *H and 3C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
e Process the spectra to determine chemical shifts, multiplicities, and integration.
Infrared (IR) Spectroscopy:

e Prepare a sample of the dried product as a KBr pellet or use an Attenuated Total Reflectance
(ATR) accessory.

e Acquire the IR spectrum over a range of 4000-400 cm™1,

« Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS):

o Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

 Introduce the sample into the mass spectrometer using an appropriate ionization technique,
such as Electrospray lonization (ESI).

e Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic
characterization of (Pyridin-2-ylsulfanyl)-acetic acid.
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Caption: Synthesis and Spectroscopic Analysis Workflow.

» To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of (Pyridin-2-
ylsulfanyl)-acetic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b179913#spectroscopic-data-nmr-ir-mass-spec-of-
pyridin-2-ylsulfanyl-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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